molecular formula C11H12 B1616943 2,4,5,6-tetrahydro-1H-cyclobuta[f]indene CAS No. 60582-10-7

2,4,5,6-tetrahydro-1H-cyclobuta[f]indene

Cat. No.: B1616943
CAS No.: 60582-10-7
M. Wt: 144.21 g/mol
InChI Key: MJAGWIHRUOVQJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5,6-tetrahydro-1H-cyclobuta[f]indene is a chemical compound with the molecular formula C11H12 and a molecular weight of 144.22 g/mol . This compound is known for its unique structure, which includes a cyclobutene ring fused to an indene moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 2,4,5,6-tetrahydro-1H-cyclobuta[f]indene typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of cyclobutene derivatives and indene precursors, which are subjected to cyclization reactions in the presence of catalysts . Industrial production methods may involve large-scale cyclization processes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,4,5,6-tetrahydro-1H-cyclobuta[f]indene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,4,5,6-tetrahydro-1H-cyclobuta[f]indene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4,5,6-tetrahydro-1H-cyclobuta[f]indene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2,4,5,6-tetrahydro-1H-cyclobuta[f]indene can be compared with other similar compounds, such as:

    Indene: A related compound with a similar structure but without the cyclobutene ring.

    Cyclobutene: A simpler compound that lacks the indene moiety.

    Tetrahydroindene: A compound with a similar structure but different hydrogenation state.

The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical properties and reactivity .

Properties

CAS No.

60582-10-7

Molecular Formula

C11H12

Molecular Weight

144.21 g/mol

IUPAC Name

tricyclo[6.3.0.03,6]undeca-1,3(6),7-triene

InChI

InChI=1S/C11H12/c1-2-8-6-10-4-5-11(10)7-9(8)3-1/h6-7H,1-5H2

InChI Key

MJAGWIHRUOVQJZ-UHFFFAOYSA-N

SMILES

C1CC2=CC3=C(CC3)C=C2C1

Canonical SMILES

C1CC2=CC3=C(CC3)C=C2C1

60582-10-7

Origin of Product

United States

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